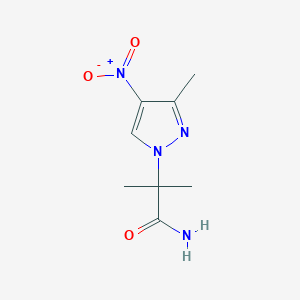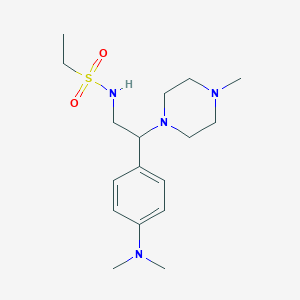
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar sulfonyl compounds involves various chemical reactions and methodologies. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and related compounds showcases the complex nature of synthesizing sulfonyl derivatives, involving reactions that yield products with specific molecular structures and potential pharmacological activities (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonyl compounds, such as those analyzed through X-ray crystallography, reveals significant details about their atomic arrangement and bonding. For instance, studies on the crystal structure of various benzenesulfonamide derivatives provide insights into the molecular geometry and intermolecular interactions that influence the compound's stability and reactivity (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
Sulfonyl compounds undergo a range of chemical reactions, leading to diverse derivatives with unique properties. For example, the synthesis and characterization of N-dimethylphenyl substituted derivatives highlight the versatility of sulfonyl compounds in forming various chemically active molecules (Aziz‐ur‐Rehman et al., 2014).
Physical Properties Analysis
The physical properties of sulfonyl derivatives, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. Research on compounds like 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole sheds light on the significance of physical properties in determining the compound's application and effectiveness (Nikonov, Sterkhova, & Lazareva, 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, define the applications and limitations of sulfonyl compounds. Studies focusing on the reaction mechanisms and stability of specific derivatives provide comprehensive insights into the chemical behaviors that are pivotal for their practical applications (Sobczak et al., 2010).
科学的研究の応用
Antimicrobial and Antifungal Applications
Antimicrobial Activity : Compounds with structural similarities to N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)ethanesulfonamide have shown significant antimicrobial activities. A study by Ghorab et al. (2017) synthesized a series of compounds evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The most potent compounds demonstrated higher activity compared to reference drugs, indicating their potential as novel antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Antifungal Activity : Additionally, Patel, Kumari, and Patel (2012) reported on thiazolidinone derivatives synthesized from a key intermediate structurally related to the target compound. These derivatives were evaluated against various bacterial and fungal strains, underscoring their potential as antifungal agents (Patel, Kumari, & Patel, 2012).
Enzyme Inhibition and Molecular Docking
Cyclooxygenase-2 Inhibition : Al-Hourani et al. (2016) synthesized and evaluated N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide for its inhibition potency against cyclooxygenase-1 and cyclooxygenase-2 enzymes. Despite not showing significant inhibition, the study provides insights into the structural requirements for enzyme inhibition and highlights the utility of molecular docking in drug development (Al-Hourani et al., 2016).
Enzyme Inhibition and Molecular Docking Study : Alyar et al. (2019) explored the enzyme inhibition properties of new Schiff bases derived from sulfamethoxazole and sulfisoxazole. These compounds were evaluated against a panel of enzymes, demonstrating inhibition against cholesterol esterase, tyrosinase, and α-amylase, among others. Molecular docking studies were performed to understand the interaction within the active sites of enzymes, providing valuable insights for future drug design (Alyar et al., 2019).
Safety And Hazards
- Toxicity : DAPES may exhibit toxicity, especially at higher doses. Animal studies and clinical trials are essential to assess its safety profile.
- Allergic Reactions : Individuals with sulfonamide allergies should exercise caution.
- Environmental Impact : Proper disposal and handling are crucial to prevent environmental contamination.
将来の方向性
- Biological Studies : Investigate DAPES’ interactions with specific receptors, enzymes, and cellular components.
- Drug Development : Explore its potential as a therapeutic agent for conditions like neuropathic pain , psychiatric disorders , or cancer .
- Structural Modifications : Design analogs with improved properties.
- Clinical Trials : Evaluate DAPES in humans to validate its efficacy and safety.
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2S/c1-5-24(22,23)18-14-17(21-12-10-20(4)11-13-21)15-6-8-16(9-7-15)19(2)3/h6-9,17-18H,5,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQNZJMGIHLVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)ethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)
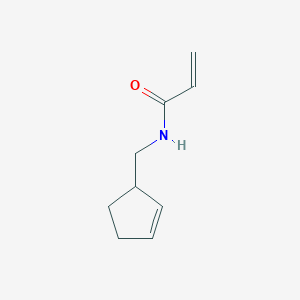
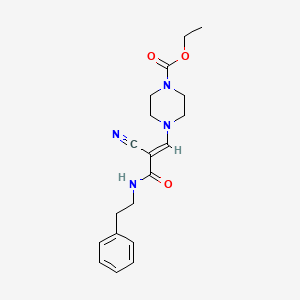
![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)
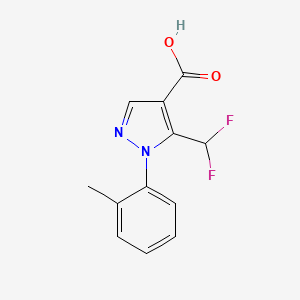
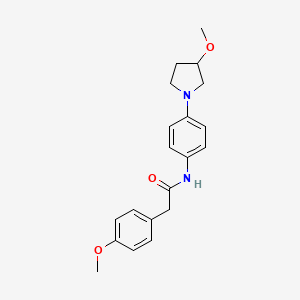
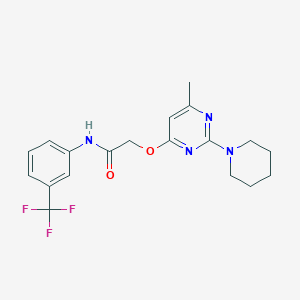
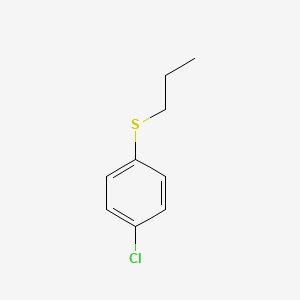
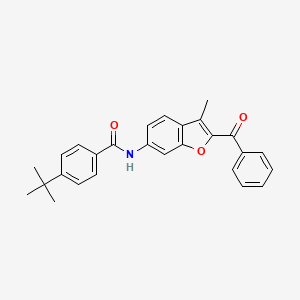
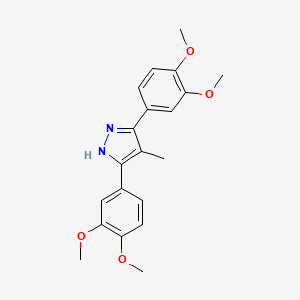
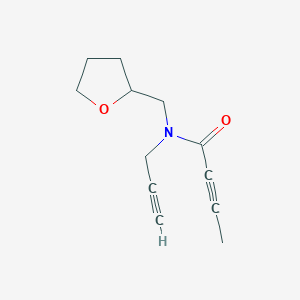
![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2487678.png)
